![molecular formula C15H19FO2 B2514531 3-Cyclohexyl-3-(4-fluorophenyl)propanoic acid CAS No. 1216311-07-7](/img/structure/B2514531.png)
3-Cyclohexyl-3-(4-fluorophenyl)propanoic acid
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Overview
Description
3-Cyclohexyl-3-(4-fluorophenyl)propanoic acid is a compound that can be associated with various chemical research areas, including the synthesis of liquid crystal materials and pharmaceuticals. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be extrapolated to understand the properties and synthesis of 3-Cyclohexyl-3-(4-fluorophenyl)propanoic acid.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including condensation, esterification, and functional group transformations. For instance, the synthesis of a cyclohexenyl compound was achieved through Kondakof condensation, Diels-Alder reaction, and reduction steps . Similarly, the synthesis of a liquid crystal compound involved acylation and esterification of a cyclohexyl-benzoic acid derivative . These methods could potentially be adapted for the synthesis of 3-Cyclohexyl-3-(4-fluorophenyl)propanoic acid by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds like 3-Cyclohexyl-3-(4-fluorophenyl)propanoic acid is crucial for their physical properties and biological activity. Techniques such as IR spectroscopy, NMR, HPLC, and EA are commonly used to characterize the structure of synthesized compounds . The presence of a fluorophenyl group is known to influence the electronic properties of molecules, as seen in the study of 3-fluoro-4-cyanophenyl benzoates, which exhibit liquid crystalline behavior .
Chemical Reactions Analysis
Chemical reactions involving cyclohexyl and fluorophenyl groups can lead to a variety of products, depending on the reactants and conditions used. For example, phosphorylation of cyclohexane diol led to different phosphorochloridate and chloridothioate derivatives . The reactivity of such functional groups could be relevant when considering the chemical reactions of 3-Cyclohexyl-3-(4-fluorophenyl)propanoic acid, particularly in the context of forming esters or amides that could be of interest in pharmaceutical applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are influenced by their molecular structure. For instance, the introduction of a fluorophenyl group can affect the melting points, transition temperatures, and dielectric properties of benzoate derivatives . These properties are important for the application of such compounds in liquid crystal displays. The steric and electronic effects of the cyclohexyl and fluorophenyl groups in 3-Cyclohexyl-3-(4-fluorophenyl)propanoic acid would likely impact its solubility, acidity, and potential for forming salts or esters.
Relevant Case Studies
Although no direct case studies on 3-Cyclohexyl-3-(4-fluorophenyl)propanoic acid were provided, the papers offer insights into related compounds. For example, the resolution of a nonsteroidal antiandrogen and determination of its active enantiomer's absolute configuration highlight the importance of stereochemistry in drug design and activity . The synthesis and study of liquid crystal materials demonstrate the application of fluorophenyl compounds in advanced technologies . These examples serve as case studies for the types of applications and considerations that might be relevant for 3-Cyclohexyl-3-(4-fluorophenyl)propanoic acid in research and development.
Scientific Research Applications
Liquid Crystal Research
A study by Shen Jin-ping (2007) details the synthesis of a novel liquid crystal compound prepared from 4-alkylcyclohexyl-benzoic acid, which could be related to the structural analogs of 3-Cyclohexyl-3-(4-fluorophenyl)propanoic acid. The research focuses on laying a foundation for studying the performance of liquid crystal materials, indicating the compound's relevance in the development of new liquid crystalline substances (Shen Jin-ping, 2007).
Organic Synthesis
Xinglong Jiang et al. (2010) describe a scalable synthesis process involving a compound structurally similar to 3-Cyclohexyl-3-(4-fluorophenyl)propanoic acid, used as a PDE-4 inhibitor. This study showcases the compound's application in pharmaceutical synthesis, highlighting its importance in creating complex molecular structures with potential therapeutic effects (Xinglong Jiang et al., 2010).
Material Science
Research by Acerina Trejo-Machin et al. (2017) explores phloretic acid (a compound with a similar phenolic structure to 3-Cyclohexyl-3-(4-fluorophenyl)propanoic acid) for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation. This study presents an innovative approach to utilizing renewable compounds for the synthesis of materials with applications in a wide range of industries, from automotive to electronics, showing the broader potential uses of structurally similar compounds (Acerina Trejo-Machin et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 3-Cyclohexyl-3-(4-fluorophenyl)propanoic acid are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is difficult to summarize the biochemical pathways that 3-Cyclohexyl-3-(4-fluorophenyl)propanoic acid might affect . Once the targets are identified, it will be possible to map out the downstream effects on various biochemical pathways.
Result of Action
The molecular and cellular effects of 3-Cyclohexyl-3-(4-fluorophenyl)propanoic acid’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.
properties
IUPAC Name |
3-cyclohexyl-3-(4-fluorophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FO2/c16-13-8-6-12(7-9-13)14(10-15(17)18)11-4-2-1-3-5-11/h6-9,11,14H,1-5,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSZDMSJKLPQBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CC(=O)O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexyl-3-(4-fluorophenyl)propanoic acid |
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